Cas no 2460739-72-2 ((2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid)
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid
- EN300-26979620
- 2460739-72-2
-
- MDL: MFCD32702819
- Inchi: 1S/C10H19NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1
- InChI Key: JUSDIQNZNWSGSK-VIFPVBQESA-N
- SMILES: OC([C@H](C1CCCCC1)N(C)C)=O
Computed Properties
- Exact Mass: 185.141578849g/mol
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 40.5Ų
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26979620-1g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95% | 1g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-26979620-5g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95% | 5g |
$2152.0 | 2023-09-11 | |
| Enamine | EN300-26979620-10g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95% | 10g |
$3191.0 | 2023-09-11 | |
| Enamine | EN300-26979620-0.05g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-26979620-0.1g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-26979620-0.25g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-26979620-0.5g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26979620-1.0g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-26979620-2.5g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-26979620-5.0g |
(2S)-2-cyclohexyl-2-(dimethylamino)acetic acid |
2460739-72-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 |
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid
(2S)-2-Cyclohexyl-2-(dimethylamino)acetic Acid: A Comprehensive Overview
The compound (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid, identified by the CAS number 2460739-72-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule's chiral center at the second carbon atom, designated as the (S) configuration, plays a pivotal role in its stereochemical behavior and biological activity.
Recent studies have highlighted the importance of (2S)-configured compounds in medicinal chemistry, particularly in the design of enantioselective drugs. The presence of a cyclohexyl group and a dimethylamino substituent on the same carbon atom introduces steric hindrance and enhances the molecule's ability to interact with biological targets. This structural feature is crucial for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
The synthesis of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid involves multi-step organic reactions, including alkylation, acylation, and stereoselective reduction. Researchers have explored various methodologies to achieve high enantiomeric excess (ee) during the synthesis process, which is essential for ensuring the compound's efficacy in biological systems. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to streamline the production process.
In terms of applications, this compound has shown promise in several therapeutic areas. For instance, its ability to modulate enzyme activity makes it a potential candidate for enzyme inhibitors. Recent research has focused on its role in inhibiting kinases, which are critical targets in oncology and inflammatory diseases. The compound's unique structure allows it to bind selectively to active sites, thereby inhibiting enzymatic activity without affecting other cellular processes.
Moreover, the compound has been investigated for its potential in peptide synthesis and as a building block for more complex molecules. Its chiral center provides a platform for constructing peptidomimetics, which are widely used in drug discovery due to their ability to mimic natural peptides while offering improved stability and bioavailability.
From an analytical standpoint, the characterization of (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid has been carried out using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry. These methods have provided insights into the compound's purity, stereochemistry, and structural integrity.
In conclusion, (2S)-2-Cyclohexyl-2-(dimethylamino)acetic acid represents a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure and stereochemical properties make it a subject of ongoing research interest. As new findings emerge from both academic and industrial laboratories, this compound is expected to play an increasingly important role in advancing therapeutic interventions across various disease areas.
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